![molecular formula C13H10F3N3O4 B2523620 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide CAS No. 320422-81-9](/img/structure/B2523620.png)
2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C13H10F3N3O4 . The InChI code is 1S/C13H10F3N3O4/c14-13(15,16)8-3-1-2-7(4-8)5-18-10(21)11(22)19(12(18)23)6-9(17)20/h1-4H,5-6H2,(H2,17,20) .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 329.24 .Scientific Research Applications
Structural Characterization and Synthesis
Conformation and Crystal Structure Analysis : The conformation of related compounds, such as benznidazole, has been described in terms of the relative orientation of planar fragments like the imidazol group, benzyl group, and the acetamide fragment. This structural elucidation is crucial for understanding the compound's behavior in various applications (Soares-Sobrinho et al., 2008).
Synthesis of Imidazolidinetrionylsaccharin Derivatives : Research into the synthesis and activity evaluation of imidazolidinetrionylsaccharin derivatives showcases the versatility of similar compounds in generating biologically active molecules. These derivatives have been tested across different biological assays, indicating a wide range of potential applications (Jung et al., 2003).
Novel Benzylidene Imidazolidines and Acridinylidene Thiazolidines : The synthesis and structural elucidation of new benzylidene imidazolidine and acridinylidene thiazolidine derivatives from substituted imidazolidinones highlight the compound's flexibility in creating new pharmaceutical agents. This research underscores the potential for developing drugs with synergistic activities against infectious diseases (Silva et al., 2001).
Potential Applications
Antitumor and Antimicrobial Activities : Novel imidazole acyl urea derivatives have been synthesized and evaluated for their antitumor activities, showing promising results against human gastric carcinoma cell lines. This suggests potential applications of related compounds in cancer therapy (Zhu, 2015).
Antimicrobial Studies of Fused Heterocyclic Compounds : The synthesis and antimicrobial studies of novel fused heterocyclic compounds, derived from related imidazolidine structures, indicate their sensitivity against various microorganisms, highlighting potential uses in treating microbial infections (Khairwar et al., 2021).
pKa Determination for Drug Precursors : Research on newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provides insight into their acidity constants, which is vital for their development as drug precursors. This study aids in understanding the chemical behavior of these compounds, facilitating their application in drug design (Duran & Canbaz, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
2-[2,4,5-trioxo-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O4/c14-13(15,16)8-3-1-2-7(4-8)5-18-10(21)11(22)19(12(18)23)6-9(17)20/h1-4H,5-6H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDZTRYYBJNMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)N(C2=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)


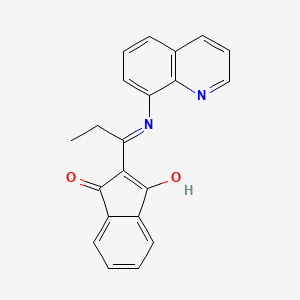
![3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid](/img/structure/B2523543.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methylphenyl)carbamoyl]pyridine](/img/structure/B2523544.png)
![N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2523545.png)
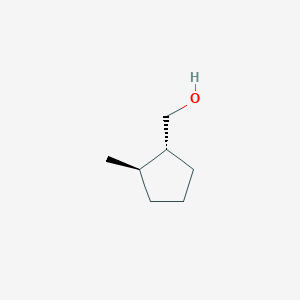
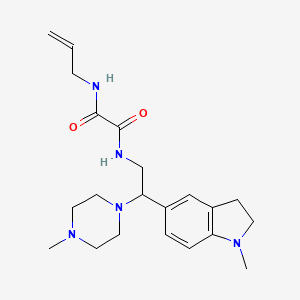
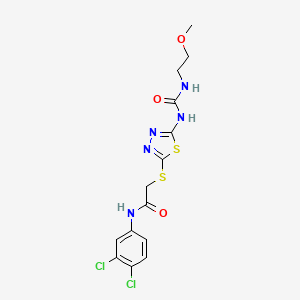
![3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2523554.png)
![3-[Methyl(pyridin-4-YL)amino]phenol](/img/structure/B2523556.png)
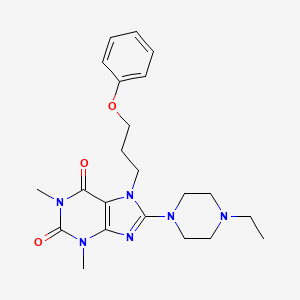
![(4-butoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523559.png)